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Compound of Interest

Compound Name:
3,3,3-Trifluoro-2,2-dimethylpropan-

1-ol

Cat. No.: B1444879 Get Quote

An In-Depth Technical Guide to 3,3,3-trifluoro-2,2-dimethylpropan-1-ol (CAS: 1895296-01-1)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary
This guide provides a comprehensive technical overview of 3,3,3-trifluoro-2,2-
dimethylpropan-1-ol, a specialized organofluorine compound identified by CAS number

1895296-01-1. This molecule, a derivative of neopentyl glycol, possesses a unique neopentyl

structure that imparts significant chemical and thermal stability.[1] The presence of a

trifluoromethyl group further enhances its distinctive properties, making it a valuable building

block in various scientific fields.[2] This document delves into its chemical and physical

characteristics, outlines a detailed synthesis pathway, explores its critical applications in

pharmaceutical and materials science, and provides essential safety and handling protocols.

The insights herein are intended to equip researchers and drug development professionals with

the foundational knowledge required to effectively utilize this versatile chemical intermediate.

Physicochemical Properties and Molecular
Structure
3,3,3-trifluoro-2,2-dimethylpropan-1-ol is an aliphatic alcohol characterized by a

trifluoromethyl group and a dimethyl-substituted carbon adjacent to the primary alcohol.[2] This

unique arrangement of atoms results in notable stability and specific reactivity.[1][2]
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Molecular Identifiers
The compound is identified by several names and numbers across various databases.

Identifier Value Source

CAS Number 1895296-01-1 PubChem[3], ChemicalBook[4]

IUPAC Name
3,3,3-trifluoro-2,2-

dimethylpropan-1-ol

PubChem[3], Advanced

ChemBlocks[5]

Molecular Formula C5H9F3O PubChem[3], LookChem[2]

Molecular Weight 142.12 g/mol PubChem[3], Amfluoro[6]

SMILES CC(C)(CO)C(F)(F)F Advanced ChemBlocks[5]

InChIKey
QRHWGLHBRHBPNR-

UHFFFAOYSA-N
PubChem[3]

Physical and Chemical Data
The following table summarizes the key computed and experimental properties of the

compound.

Property Value Notes

Physical State Solid CymitQuimica[7]

Boiling Point 122.1 ± 35.0 °C Predicted[2]

Density 1.136 ± 0.06 g/cm³ Predicted[2]

pKa 14.05 ± 0.10 Predicted[2]

Storage Temperature 2-8°C, Sealed in dry conditions LookChem[2], BLDpharm[8]

Synthesis and Manufacturing
The synthesis of 3,3,3-trifluoro-2,2-dimethylpropan-1-ol can be achieved through a multi-

step process designed for industrial applicability, emphasizing simple raw materials and
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minimal environmental impact.[1] The described method avoids the generation of acidic and

nitrogen-containing wastewater.[1]

Synthesis Pathway Overview
The process begins with the formation of an intermediate, 2-nitro-2-methyl-1-propanol, which is

subsequently converted to 2,2-dimethyl-1-propanol before the final fluorination step.[1] The use

of phase transfer catalysis is crucial in the initial step to enhance reaction efficiency by

facilitating the interaction between reactants in different phases.[1]
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Step 1: Nitro-alcohol Formation

Step 2: Reduction to Alcohol

Step 3: Fluorination

Isopropanol + Polyoxymethylene + Sodium Nitrite

Phase Transfer Catalysis
(Aqueous Solution, 3°C, 5h)

2-nitro-2-methyl-1-propanol

2-nitro-2-methyl-1-propanol

1. Introduce H₂ (room temp, 1h)
2. Introduce Methane (50°C, 2 Pa, 4h)

2,2-dimethyl-1-propanol

2,2-dimethyl-1-propanol

Fluoride Reagent
(Light conditions, 30°C, 6h)

3,3,3-trifluoro-2,2-dimethylpropan-1-ol
(CAS: 1895296-01-1)

Click to download full resolution via product page

Caption: A three-step synthesis workflow for 3,3,3-trifluoro-2,2-dimethylpropan-1-ol.
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Detailed Synthesis Protocol
The following protocol is based on a described method suitable for industrial production.[1]

Step 1: Synthesis of 2-nitro-2-methyl-1-propanol

Dissolve 1 part isopropanol, 1 part polyoxymethylene, and 3 parts sodium nitrite in water to

create an aqueous solution.[1]

Maintain the temperature of the solution at 3°C.

Allow the reaction to proceed for 5 hours to yield 2-nitro-2-methyl-1-propanol.[1]

Expert Insight: The use of phase transfer catalysis at this stage is critical. It facilitates the

transfer of the nitrite anion into the organic phase, where it can react with the other

components. The low temperature helps to control the exothermic reaction and prevent

side product formation.

Step 2: Synthesis of 2,2-dimethyl-1-propanol

Place the 2-nitro-2-methyl-1-propanol from Step 1 into a sealed reaction vessel at room

temperature.[1]

Introduce hydrogen gas and allow the mixture to stand for 1 hour.

Increase the temperature to 50°C and introduce methane gas, controlling the pressure at 2

Pa.[1]

Continue the reaction for 4 hours to produce 2,2-dimethyl-1-propanol. The weight ratio of the

nitro-alcohol, hydrogen, and methane is 1:2:4.[1]

Expert Insight: This step involves a reduction of the nitro group. The specific conditions,

including the use of both hydrogen and methane, suggest a catalytic reduction process

where methane may play a role in the reaction medium or as a co-reagent under pressure.

Step 3: Synthesis of 3,3,3-Trifluoro-2,2-dimethyl-1-propanol

Add a suitable fluoride reagent to the 2,2-dimethyl-1-propanol from Step 2.
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Conduct the reaction under light conditions, maintaining a temperature of 30°C for 6 hours.

[1]

The final product, 3,3,3-Trifluoro-2,2-dimethyl-1-propanol, is obtained.

Expert Insight: The "fluoride" reagent is likely a specialized fluorinating agent. The reaction

under "light conditions" suggests a radical mechanism may be involved in the fluorination

of the neopentyl structure. The choice of fluorinating agent is critical to achieve selective

trifluorination at the desired position.

Applications in Research and Drug Development
3,3,3-trifluoro-2,2-dimethylpropan-1-ol serves as a crucial intermediate in the synthesis of

complex organic molecules, particularly within the pharmaceutical and agrochemical sectors.[2]

Its structurally rigid and fluorinated nature makes it a desirable building block for creating novel

compounds with enhanced metabolic stability and binding properties.

Role as a Pharmaceutical Building Block
Academic research and patents indicate that this compound is a key precursor for the

synthesis of modulators for biologically significant targets.[2]

CFTR Modulators: It is used in the creation of aminopyridinyl-sulfonamides and related

heterocyclic compounds designed to treat conditions mediated by deficient Cystic Fibrosis

Transmembrane Conductance Regulator (CFTR) activity, such as cystic fibrosis.[2]

ROR-γ-t Modulators: The compound is a starting material for phenyl and pyridinyl substituted

imidazoles that act as modulators of the Retinoid-related Orphan Receptor gamma t (ROR-γ-

t). These modulators have therapeutic potential for autoimmune diseases like rheumatoid

arthritis and psoriasis.[2]

The diagram below illustrates the role of 3,3,3-trifluoro-2,2-dimethylpropan-1-ol in the

synthesis of advanced pharmaceutical intermediates.
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3,3,3-trifluoro-2,2-dimethylpropan-1-ol
(CAS: 1895296-01-1)

Reaction 1
(e.g., Etherification)

Intermediate A
(e.g., 2-chloro-6-[3-(3,3,3-trifluoro-2,2-dimethyl-propoxy)pyrazol-1-yl]pyridine-3-carboxylic acid)

Reaction 2
(e.g., Amide Coupling)

Final Active Pharmaceutical Ingredient (API)
(e.g., N-(1,3-dimethylpyrazol-4-yl)sulfonyl-6-[3-(3,3,3-trifluoro-2,2-dimethylpropoxy)pyrazol-1-yl]-2-[(4S)-2,2,4-trimethylpyrrolidin-1-yl]pyridine-3-carboxamide)

Intermediate C is a downstream product of the starting alcohol. Compound E is a known CFTR modulator synthesized from these intermediates.

Click to download full resolution via product page

Caption: Use of 1895296-01-1 as a key building block in multi-step pharmaceutical synthesis.

Other Industrial Uses
Beyond pharmaceuticals, this compound finds utility in:

Material Science: As a component in the development of novel materials with enhanced

properties.[2]

Solvent Applications: Its ability to dissolve a wide range of substances makes it a useful

solvent in specific chemical processes.[2]

Surface Treatments: Used in formulations for surface treatments.[2]
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Representative Experimental Protocol: Williamson
Ether Synthesis
To illustrate the utility of 3,3,3-trifluoro-2,2-dimethylpropan-1-ol as a nucleophile, the

following is a representative, self-validating protocol for an ether synthesis. This protocol is a

generalized example and should be adapted and optimized for specific substrates.

Objective: To synthesize an ether by reacting 3,3,3-trifluoro-2,2-dimethylpropan-1-ol with an

alkyl halide.

Materials:

3,3,3-trifluoro-2,2-dimethylpropan-1-ol (1.0 eq)

Sodium Hydride (NaH), 60% dispersion in mineral oil (1.1 eq)

Alkyl Halide (e.g., Benzyl Bromide) (1.05 eq)

Anhydrous Tetrahydrofuran (THF)

Saturated aqueous ammonium chloride (NH₄Cl)

Saturated aqueous sodium chloride (brine)

Anhydrous magnesium sulfate (MgSO₄)

Ethyl acetate

Deionized water

Procedure:

Reaction Setup: Under an inert atmosphere (Nitrogen or Argon), add 3,3,3-trifluoro-2,2-
dimethylpropan-1-ol (1.0 eq) to a flame-dried, three-neck round-bottom flask equipped with

a magnetic stir bar and a dropping funnel. Dissolve the alcohol in anhydrous THF.

Deprotonation: Cool the solution to 0°C using an ice bath. Carefully add NaH (1.1 eq)

portion-wise to the stirred solution.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 12 Tech Support

https://www.benchchem.com/product/b1444879?utm_src=pdf-body
https://www.benchchem.com/product/b1444879?utm_src=pdf-body
https://www.benchchem.com/product/b1444879?utm_src=pdf-body
https://www.benchchem.com/product/b1444879?utm_src=pdf-body
https://www.benchchem.com/product/b1444879?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1444879?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Trustworthiness Check: Observe gas (H₂) evolution. The cessation of bubbling indicates

the complete formation of the alkoxide. Allow the reaction to stir for 30 minutes at 0°C after

the addition is complete.

Nucleophilic Attack: Add the alkyl halide (1.05 eq) dissolved in a minimal amount of

anhydrous THF to the dropping funnel and add it dropwise to the reaction mixture at 0°C.

Reaction Monitoring: After the addition, allow the reaction to warm to room temperature and

stir for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until

the starting alcohol spot is consumed.

Causality: The strong base (NaH) deprotonates the alcohol to form a potent nucleophile

(alkoxide), which then displaces the halide from the alkyl halide in an SN2 reaction to form

the ether linkage. The trifluoromethyl group's electron-withdrawing nature slightly

increases the alcohol's acidity, facilitating deprotonation.

Workup: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl at 0°C.

Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water.

Extraction: Separate the layers. Wash the organic layer sequentially with deionized water

and then brine.

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and

concentrate the solvent under reduced pressure using a rotary evaporator.

Purification and Validation: Purify the crude product by flash column chromatography on

silica gel. Validate the structure and purity of the final ether product using NMR (¹H, ¹⁹F, ¹³C)

and mass spectrometry.

Safety, Handling, and Storage
Proper handling of 3,3,3-trifluoro-2,2-dimethylpropan-1-ol is essential due to its potential

hazards.

Hazard Identification
The compound is classified with the following hazards according to GHS and CLP regulations:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 12 Tech Support

https://www.benchchem.com/product/b1444879?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1444879?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.[7]

Skin Corrosion/Irritation (Category 2), H315: Causes skin irritation.[7][9]

Serious Eye Damage/Eye Irritation (Category 2A), H319: Causes serious eye irritation.[7][9]

Specific Target Organ Toxicity, Single Exposure (Category 3), H335: May cause respiratory

irritation.[7][9]

Flammability: Combustible liquid (H227).[9]

Recommended Precautions and PPE
Engineering Controls: Use only outdoors or in a well-ventilated area, such as a chemical

fume hood.[9]

Personal Protective Equipment (PPE):

Eye/Face Protection: Wear safety glasses with side-shields or a face shield.[7]

Skin Protection: Handle with chemically resistant gloves. Wash hands thoroughly after

handling.[7][9]

Respiratory Protection: For nuisance exposures, use a P95 (US) or P1 (EU) particle

respirator. For higher-level protection, use appropriate respirator cartridges.[7]

Fire Safety: Keep away from heat, sparks, and open flames. Use water spray, alcohol-

resistant foam, dry chemical, or carbon dioxide as extinguishing media.[7][9]

Storage
Store in a tightly sealed container in a dry, well-ventilated place. The recommended storage

temperature is between 2-8°C.[2][8]

Conclusion
3,3,3-trifluoro-2,2-dimethylpropan-1-ol (CAS: 1895296-01-1) is a highly stable and versatile

fluorinated building block with significant applications in medicinal chemistry and material

science. Its unique neopentyl structure provides a robust scaffold for the synthesis of complex
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molecular targets, including promising modulators of CFTR and ROR-γ-t. Understanding its

physicochemical properties, synthesis pathway, and handling requirements is paramount for its

safe and effective use in research and development. This guide provides the foundational

technical knowledge to enable scientists and researchers to harness the potential of this

valuable chemical intermediate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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